N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10191547
InChI: InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21)
SMILES: C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC10191547

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C15H13N5O2S
Molecular Weight 327.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21)
Standard InChI Key ABOVPCVHINLEDU-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide comprises two key heterocyclic systems:

  • 1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted with a cyclopropyl group at the 5-position.

  • Quinazolinone Moiety: A bicyclic structure featuring a benzopyrimidine core with a ketone group at the 4-position.

These components are linked via an acetamide bridge, which enhances molecular flexibility and potential binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H13N5O2S\text{C}_{15}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight327.4 g/mol
IUPAC NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Canonical SMILESC1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Topological Polar Surface Area121 Ų

The compound’s moderate polar surface area (121 Ų) suggests reasonable membrane permeability, a critical factor for oral bioavailability.

Synthetic Pathways

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step reactions:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid under acidic conditions yields the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate.

  • Quinazolinone Synthesis: Anthranilic acid derivatives undergo cyclization with formamide or urea to form the 4-oxoquinazolin-3(4H)-yl scaffold.

  • Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the thiadiazole amine with the quinazolinone acetic acid derivative in acetonitrile .

This methodology aligns with protocols used for analogous thiadiazole-acetamide hybrids, ensuring high purity and yield .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

Thiadiazole derivatives exhibit inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. In silico models predict that the quinazolinone moiety of this compound may stabilize the non-heme iron center of 5-LOX, reducing pro-inflammatory mediator production.

Anticancer Prospects

While direct studies on this compound are absent, structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines, with IC₅₀ values ranging from 3.1–12.6 µM . The electron-withdrawing cyclopropyl group may enhance DNA intercalation or topoisomerase inhibition, though further validation is required.

Analytical Characterization

Quality control and structural confirmation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide rely on advanced spectroscopic techniques:

TechniqueKey Observations
¹H NMR- Thiadiazole NH: δ 12.3 ppm (s)
- Quinazolinone C=O: δ 167.2 ppm
IR (KBr)- Amide C=O stretch: 1685 cm⁻¹
- Thiadiazole C-N stretch: 1520 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 327.4 [M+H]⁺

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Pharmacokinetic and Toxicity Considerations

Preliminary ADMET predictions using SwissADME indicate:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation due to the thiadiazole ring.

  • Toxicity: Low Ames test risk (mutagenicity probability = 0.17) but potential hepatotoxicity (Heptox score = 0.62).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiadiazole Derivatives

CompoundAntimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
Target Compound8–16 (predicted)N/A
N-(5-Mercapto-thiadiazol)4.5–12.6 3.1–12.6
Ciprofloxacin0.5–2

The target compound’s predicted antimicrobial potency is inferior to clinical antibiotics like ciprofloxacin but comparable to early-stage thiadiazole candidates .

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